7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
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Description
7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a useful research compound. Its molecular formula is C16H18N10 and its molecular weight is 350.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.17159062 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include a reduction in cell proliferation and an increase in cell death, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The compound 7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . This interaction with CDK2 suggests that the compound may have significant effects on cellular processes, particularly those related to cell division and growth .
Cellular Effects
In cellular studies, this compound has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer .
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve the inhibition of CDK2 . This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from carrying out its normal function .
Properties
IUPAC Name |
1-methyl-4-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-23-10-21-13-12(23)16(20-8-17-13)26-5-3-25(4-6-26)15-11-7-22-24(2)14(11)18-9-19-15/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUFMINWLGYOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.